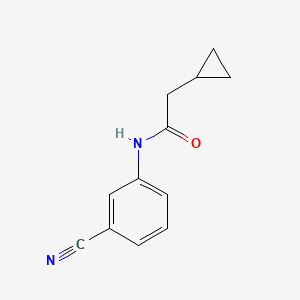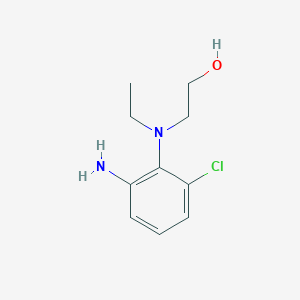
2-(2-Amino-6-chloroethylanilino)-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-6-chloroethylanilino)-1-ethanol, or ACEE for short, is a chemical compound with a variety of uses in scientific research.
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Synthesis
Diastereoselective Preparation in Cyclophosphamide Derivatives
A study by Yamashita, Usui, Osakabe, & Oshikawa (1997) details the diastereoselective preparation of novel cyclophosphamide derivatives from amino alcohols derived from L-phenylalanine. This process involves stereospecific reactions crucial in bioactivity due to distinct differences between stereoisomers (Yamashita et al., 1997).
Synthesis of Adrenergic Agents
Conde, Fierros, Rodríguez-Franco, & Puig (1998) achieved the resolution of a related compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, by enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This compound serves as an intermediate in synthesizing new adrenergic agents (Conde et al., 1998).
Polymer Synthesis
- Ring-Opening Polymerization for Telechelic and Block Copolymers: A study by Bakkali-Hassani et al. (2018) investigates commercial amino alcohols as direct initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This method facilitates the creation of α-hydroxy-ω-amino telechelics and copolymers, showcasing versatility in polymer synthesis (Bakkali-Hassani et al., 2018).
Molecular Interactions and Structural Studies
Molecular Interaction Studies
Sekhar et al. (2016) conducted a study on the intermolecular interactions between 2-chloroaniline and substituted ethanols, including 2-aminoethanol. This research provides insights into hydrogen bonding and molecular interactions, essential for understanding chemical properties and reactions (Sekhar et al., 2016).
Site-Directed Conjugation in Proteins
Geoghegan & Stroh (1992) explored the oxidation of the 2-amino alcohol structure in proteins for site-directed labeling, a significant advancement in biochemistry and molecular biology (Geoghegan & Stroh, 1992).
Receptor Studies
- Differentiation of Receptors: Lands, Ludueña, & Buzzo (1967) demonstrated that structural modifications of compounds similar to 2-aminoethanol can significantly impact sympathomimetic activity. This finding is crucial for understanding and differentiating β-receptor types (Lands et al., 1967).
Eigenschaften
IUPAC Name |
2-(2-amino-6-chloro-N-ethylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-2-13(6-7-14)10-8(11)4-3-5-9(10)12/h3-5,14H,2,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZJDPYFRMMNNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=CC=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

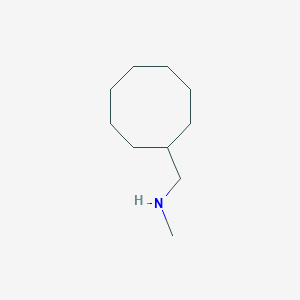
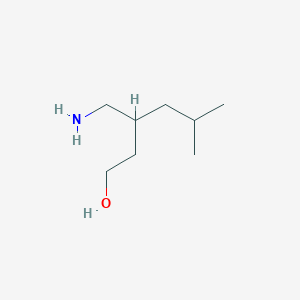
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)

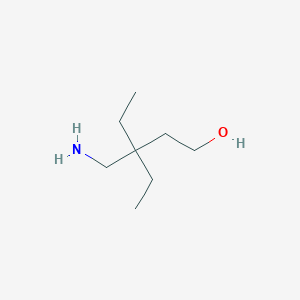
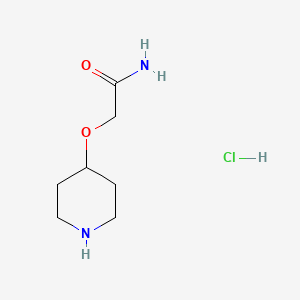
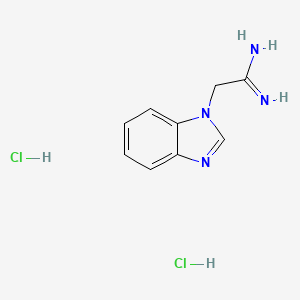
![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)
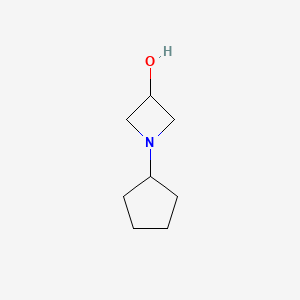
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)
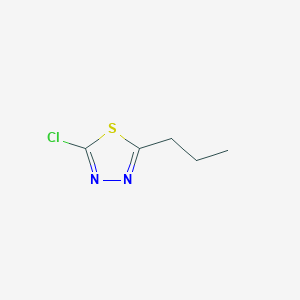
amine](/img/structure/B1374483.png)
